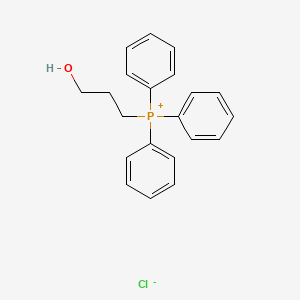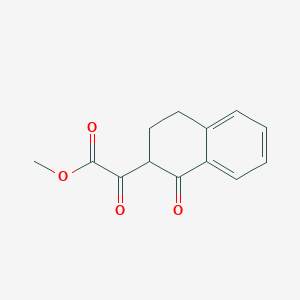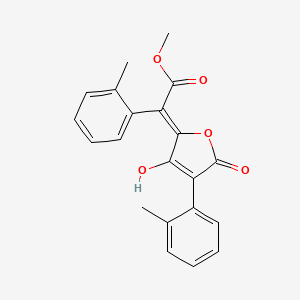![molecular formula C13H14O B14627636 Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- CAS No. 57187-82-3](/img/structure/B14627636.png)
Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- is an organic compound with the molecular formula C10H12O It is a derivative of benzene, where the benzene ring is substituted with a 3-[(2-methyl-2-propenyl)oxy]-1-propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- typically involves the reaction of benzene with 3-[(2-methyl-2-propenyl)oxy]-1-propyne under specific conditions. The reaction may require the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to ensure the successful synthesis of the compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- may involve large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain the compound in high purity. The use of automated systems and precise monitoring of reaction parameters are essential to achieve consistent and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor for pharmaceutical compounds.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (2-methyl-2-propenyl)-: A similar compound with a different substitution pattern on the benzene ring.
Methallylbenzene: Another derivative of benzene with a methallyl group attached.
Phenylpropyne: A compound with a propyne group attached to the benzene ring.
Uniqueness
Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- is unique due to the presence of both an oxy and a propynyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
57187-82-3 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-(2-methylprop-2-enoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C13H14O/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,1,10-11H2,2H3 |
Clave InChI |
OCJKBBZTQDKYFM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COCC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


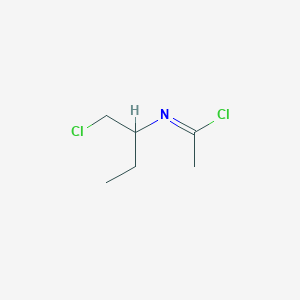
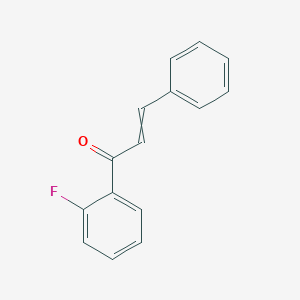
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)

![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
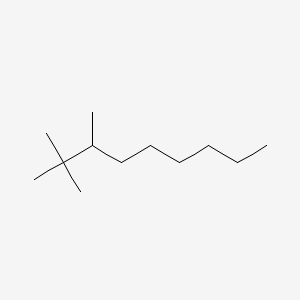
![2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)
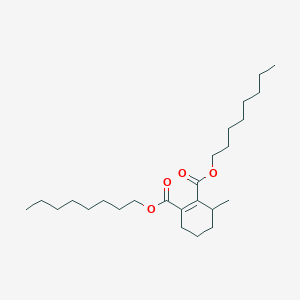
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
